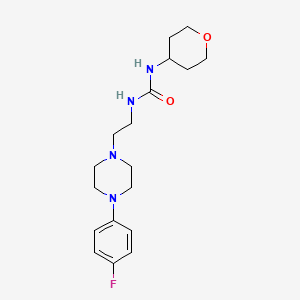

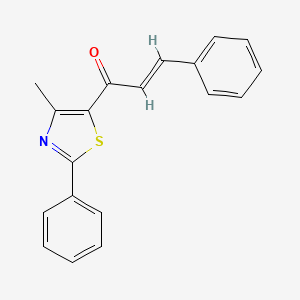

![molecular formula C16H9FN2O2 B2653785 2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one CAS No. 954107-04-1](/img/structure/B2653785.png)

2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one is a synthetic compound that belongs to the class of chromenopyrazoles. This compound has gained significant attention in the scientific community due to its potential therapeutic benefits.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis and structural analysis of fluoro-substituted chromeno[2,3-c]pyrazol-4(1H)-ones have been described, highlighting a straightforward two-step synthesis process. This involves the treatment of 2-pyrazolin-5-ones with fluoro substituted benzoyl chlorides, leading to the formation of 4-aroylpyrazol-5-ols, which are then cyclized into fused ring systems. Detailed NMR spectroscopic investigations (1H, 13C, 15N, 19F) support the structural characterization of these compounds (Holzer et al., 2010).

Molecular and Supramolecular Structures

Research on 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, derived from the oxidative cyclization of 1-phenylhydrazono chromen-2-ones, reveals insights into their molecular and supramolecular structures. X-ray diffraction studies have helped establish the structures of various isomers, highlighting the influence of halogenation on the crystallization patterns and supramolecular architecture controlled by interactions such as C—H···A (A = O, π) and π-stacking interactions (Padilla-Martínez et al., 2011).

Catalysis and Synthesis Methods

A novel, efficient, and one-pot multi-component procedure for synthesizing pyrano[3,2-c]chromen-5(4H)-ones, using amino glucose-functionalized silica-coated NiFe2O4 nanoparticles under solvent-free conditions, has been reported. This method emphasizes eco-friendliness, high purity of products, and reusability of the catalyst, marking a significant advancement in the synthesis of chromeno pyrazolones (Fekri et al., 2018).

Photochemical Synthesis

An innovative approach through photochemical synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones has been developed, utilizing intramolecular coupling via a Paterno-Buchi reaction. This method showcases the potential for high-yield production of angular tricyclic compounds, significantly contributing to the field of organic chemistry (Jindal et al., 2014).

Antimicrobial and Photophysical Properties

Studies have also explored the synthesis of chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivatives, highlighting their fluorescence properties. This research underscores the luminescent potential of these compounds, suggesting their utility in fluorescence probes or as components in photonic and electronic devices (Liu et al., 2014).

Propiedades

IUPAC Name |

2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9FN2O2/c17-11-5-3-6-12(9-11)19-16(20)13-8-10-4-1-2-7-14(10)21-15(13)18-19/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLFXMMGKFNGQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=NN(C3=O)C4=CC(=CC=C4)F)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-fluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2653707.png)

![methyl 2-[({[2-(4-methylphenyl)-1H-indol-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B2653709.png)

![N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2653713.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2653716.png)

![2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate](/img/structure/B2653718.png)

![4-(dimethylamino)-N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}benzamide](/img/structure/B2653719.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2653724.png)